![molecular formula C13H14IN3O B4065921 N-[3-(1H-imidazol-1-yl)propyl]-2-iodobenzamide](/img/structure/B4065921.png)

N-[3-(1H-imidazol-1-yl)propyl]-2-iodobenzamide

Descripción general

Descripción

N-[3-(1H-imidazol-1-yl)propyl]-2-iodobenzamide, commonly known as [^123I]IBZM, is a radiopharmaceutical agent used in nuclear medicine. It is a dopamine D2 receptor antagonist and is mainly used in imaging studies of the brain to diagnose and monitor neurological disorders such as Parkinson's disease and schizophrenia.

Aplicaciones Científicas De Investigación

Catalytic Applications

N-heterocyclic carbenes, closely related to the imidazolyl group in N-[3-(1H-imidazol-1-yl)propyl]-2-iodobenzamide, have been identified as efficient catalysts in several chemical reactions. For instance, they facilitate transesterification between esters and alcohols, leading to the acylation of alcohols with vinyl acetate at room temperature. This process is characterized by low catalyst loadings and efficient ester formation in short reaction times, highlighting the role of NHCs in enhancing reaction efficiency and environmental friendliness (Grasa, Kissling, & Nolan, 2002).

Synthesis of Complex Molecules

Research has demonstrated the utility of imidazole-related compounds in the synthesis of complex molecular structures. For example, water-mediated and environmentally friendly syntheses of 2-(1H-benzo[d]imidazole-2-yl)-N-arylbenzamide derivatives have been developed. These syntheses are notable for their use of water as a solvent, which is considered relatively environmentally benign, and for providing excellent yields (Reddy, C. V. Reddy, & Dubey, 2014).

Study of N-heterocyclic Carbenes

The exploration of N-heterocyclic carbenes and their complexes has been a significant area of research. NHCs have been found to bind to various metals, demonstrating their versatility as ligands. These complexes have applications in various catalytic processes, including olefin polymerization and alkyne metathesis, showcasing the broad utility of NHCs in catalysis and the synthesis of new materials (Wu & Tamm, 2014).

Environmental and Green Chemistry

N-heterocyclic carbene-induced ring-opening polymerization of neat propylene oxide has been studied, offering a metal-free and solvent-free approach to producing well-defined alpha, omega-heterodifunctionalized poly(propylene oxide) oligomers. This research underscores the role of NHCs in promoting environmentally friendly chemical processes (Raynaud, Nzahou Ottou, Gnanou, & Taton, 2010).

Propiedades

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-2-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14IN3O/c14-12-5-2-1-4-11(12)13(18)16-6-3-8-17-9-7-15-10-17/h1-2,4-5,7,9-10H,3,6,8H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHMKSIXINPVJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCCN2C=CN=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14IN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1H-imidazol-1-yl)propyl]-2-iodobenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

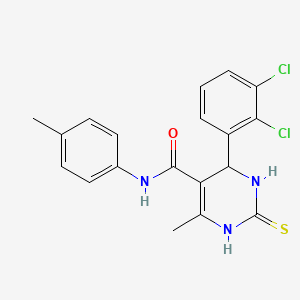

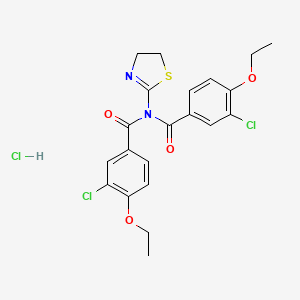

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-{[3-cyano-4-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide](/img/structure/B4065842.png)

![N-ethyl-N-{2-[(4-nitrophenyl)amino]ethyl}-2-naphthalenesulfonamide](/img/structure/B4065846.png)

![N-cyclohexyl-2-({4-ethyl-5-[(2-isopropyl-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4065852.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4065860.png)

![(2,1,3-benzoxadiazol-5-ylmethyl)[1-methyl-3-(1H-pyrazol-1-yl)propyl]amine](/img/structure/B4065880.png)

![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4065881.png)

![methyl 2-({[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B4065895.png)

![methyl 5-cyano-4-(4-methoxyphenyl)-2-oxo-6-[(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)thio]-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4065911.png)

![1-(diethylamino)-3-[2-methoxy-5-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B4065931.png)

![4-Chloro-N-{2-[4-(4-methoxy-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(2-methyl-benzyl)-benzenesulfonamide](/img/structure/B4065938.png)

![4-Chloro-N-(2-methyl-benzyl)-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B4065942.png)

![2-[(4-methoxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4065950.png)